Copper-catalyzed domino sequences: a new route to pyrido-fused quinazolinones from 2′-haloacetophenones and 2-aminopyridines†

RSC Advances Pub Date: 2018-06-04 DOI: 10.1039/C8RA03744B

Abstract

A new pathway to access pyrido-fused quinazolinones via a Cu(OAc)2-catalyzed domino sequential transformation between 2′-haloacetophenones and 2-aminopyridines was demonstrated. The solvent and base exhibited a remarkable effect on the transformation, in which the combination of DMSO and NaOAc emerged as the best system. Cu(OAc)2·H2O was more active towards the reaction than numerous other catalysts. This methodology is new and would be complementary to previous protocols for the synthesis of pyrido-fused quinazolinones.

Graphical abstract: Copper-catalyzed domino sequences: a new route to pyrido-fused quinazolinones from 2′-haloacetophenones and 2-aminopyridines
Copper-catalyzed domino sequences: a new route to pyrido-fused quinazolinones from 2′-haloacetophenones and 2-aminopyridines†
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